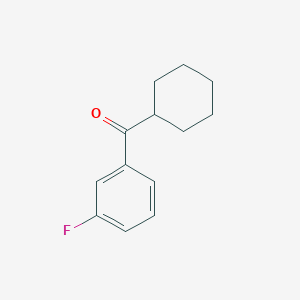

Cyclohexyl 3-fluorophenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIPQCISDRKAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642594 | |

| Record name | Cyclohexyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-09-0 | |

| Record name | Cyclohexyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways of Cyclohexyl 3 Fluorophenyl Ketone Transformations

Fundamental Reactivity of the Ketone Functionality

The ketone group, a carbonyl (C=O) function, is the primary site of reactivity in cyclohexyl 3-fluorophenyl ketone. Its carbon atom is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The reactions it undergoes are central to the chemical transformations of the parent molecule.

Nucleophilic Addition Mechanisms

The reactivity of the carbonyl carbon can be influenced by adjacent electron-withdrawing or electron-donating groups. masterorganicchemistry.com In the case of this compound, the fluorine atom on the phenyl ring acts as an electron-withdrawing group through its inductive effect. This effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

A variety of nucleophiles can participate in this reaction, including hydrides, organometallic reagents, and enolates. wikipedia.org The stereochemical outcome of nucleophilic addition to cyclohexyl ketones can be complex, leading to the formation of diastereomers. youtube.com

Reduction Mechanisms to Corresponding Alcohols

The reduction of this compound to its corresponding alcohol, cyclohexyl(3-fluorophenyl)methanol, is a key transformation. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. libretexts.org

The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, usually during an acidic workup, yields the alcohol. chemguide.co.uklibretexts.org

The reduction of substituted cyclohexyl ketones, such as this compound, can lead to the formation of two diastereomeric alcohols. The stereochemical outcome, or diastereoselectivity, is determined by the direction of the nucleophilic attack on the carbonyl group. youtube.com

Studies on the reduction of substituted cyclohexanones have shown that high diastereoselectivity can be achieved. For instance, the reduction of a cyclohexanone (B45756) derivative using sodium borohydride resulted in the formation of the corresponding cyclohexanol (B46403) as a single diastereomer with a diastereomeric ratio greater than 20:1. nih.gov This highlights the potential for controlling the stereochemistry of the reduction product.

The stereochemical outcome of nucleophilic additions to cyclic ketones is influenced by a combination of steric and electronic factors. youtube.comacs.org In the case of cyclohexyl ketones, the incoming nucleophile can approach the carbonyl carbon from either the axial or equatorial face of the cyclohexane (B81311) ring, which is typically in a chair conformation. youtube.com

Steric Hindrance : Large or bulky nucleophiles tend to attack from the less sterically hindered face of the ketone. youtube.com The substituents on the cyclohexane ring can create a sterically demanding environment, directing the approach of the nucleophile.

Electronic Effects : The electronic properties of both the nucleophile and the substituents on the ring can influence the transition state energy and thus the preferred reaction pathway. For example, the presence of an electron-withdrawing group can affect the torsional strain in the transition state, favoring one approach over the other.

The interplay of these effects determines the final ratio of diastereomeric products. For small nucleophiles, such as the hydride from sodium borohydride, axial attack is often favored, leading to an equatorial alcohol. youtube.com Conversely, larger nucleophiles may favor equatorial attack, resulting in an axial alcohol. youtube.com

Oxidation Mechanisms

While the primary focus is often on the reduction of ketones, oxidation is another possible transformation. However, simple ketones like this compound are generally resistant to oxidation under mild conditions. Strong oxidizing agents and forcing conditions would be required to cleave the carbon-carbon bonds adjacent to the carbonyl group. The reverse reaction of the Meerwein-Ponndorf-Verley reduction, known as the Oppenauer oxidation, can be used to oxidize a secondary alcohol back to a ketone. google.com

Mechanistic Insights into Carbon-Carbon Bond Formation

The carbonyl group of this compound can also serve as a key reactive site for the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for building more complex molecular architectures. quizlet.comchegg.com

One of the most common strategies involves the reaction of the ketone with an organometallic reagent, such as a Grignard reagent or an organolithium compound. wikipedia.org In this reaction, the carbanionic portion of the organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. This nucleophilic addition results in the formation of a new carbon-carbon bond and, after an aqueous workup, a tertiary alcohol. acs.org

Another important class of reactions for carbon-carbon bond formation is the aldol (B89426) reaction and its variants. wikipedia.org This involves the reaction of an enolate, generated from a ketone or aldehyde, with a carbonyl compound. While this compound itself can act as the electrophile in such reactions, it can also potentially form an enolate under basic conditions, although this is less common for diaryl or aryl-alkyl ketones compared to dialkyl ketones.

The table below summarizes some key reactions involving the ketone functionality of this compound.

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Nucleophile (e.g., CN⁻, ROH) | Cyanohydrin, Acetal |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Oxidation | Strong Oxidizing Agents | Carboxylic Acids (via C-C bond cleavage) |

| Carbon-Carbon Bond Formation | Organometallic Reagents (e.g., Grignard) | Tertiary Alcohol |

Friedel-Crafts Reaction Mechanism and Catalyst Role

The primary synthesis of this compound is achievable via the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves treating fluorobenzene (B45895) with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.combyjus.comwikipedia.org

The mechanism proceeds in several steps:

Formation of the Electrophile: The Lewis acid catalyst interacts with the acyl chloride. The aluminum atom in AlCl₃ accepts a lone pair of electrons from the chlorine atom of the cyclohexanecarbonyl chloride. masterorganicchemistry.compearson.com This coordination makes the chlorine a better leaving group, facilitating its departure and the formation of a resonance-stabilized acylium ion. byjus.comyoutube.com This acylium ion (C₆H₁₁CO⁺) is the active electrophile.

Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. byjus.com This attack disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that bore the electrophile. byjus.com This step restores the aromaticity of the ring, yielding the final product, this compound. The AlCl₃ catalyst is regenerated, along with HCl. byjus.com

Notably, unlike Friedel-Crafts alkylation, the acylation reaction does not typically suffer from carbocation rearrangements due to the stability of the acylium ion. masterorganicchemistry.com Also, the ketone product is less reactive than the starting aromatic ring, which prevents further acylation reactions. organic-chemistry.org

Table 1: Key Aspects of the Friedel-Crafts Acylation for this compound Synthesis

| Step | Description | Key Species | Catalyst Role |

| 1 | Electrophile Generation | Cyclohexanecarbonyl chloride, AlCl₃, Acylium ion (C₆H₁₁CO⁺) | Activates the acyl chloride to form the acylium ion. pearson.com |

| 2 | Nucleophilic Attack | Fluorobenzene, Acylium ion, Arenium ion | None (electrophile has been formed). |

| 3 | Deprotonation | Arenium ion, AlCl₄⁻ | Regenerated for subsequent catalytic cycles. |

Photoredox/Nickel Dual Catalysis Mechanisms

Modern synthetic methods allow for the formation of ketones like this compound through photoredox/nickel dual catalysis. This approach enables cross-coupling reactions under mild conditions by leveraging the distinct catalytic cycles of a photocatalyst and a nickel complex. nyu.edunih.govnih.gov A plausible pathway involves the cross-coupling of an aryl halide (e.g., 3-bromo- (B131339) or 3-iodofluorobenzene) with an acyl precursor.

A generalized mechanism involves the following key stages:

Photocatalyst Excitation: A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (*Ir(III)). rsc.orgresearchgate.net

Radical Generation: The excited photocatalyst can initiate a single-electron transfer (SET). For ketone synthesis, this could involve the oxidation of a suitable precursor to generate an acyl radical or a cyclohexyl radical. nih.govscispace.com For instance, the oxidation of a potassium alkyltrifluoroborate can generate an alkyl radical. nih.gov

Nickel Catalytic Cycle: The reaction interfaces with a nickel catalytic cycle, which can involve multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). nih.govoaepublish.com

A low-valent nickel species, often Ni(0), undergoes oxidative addition with the aryl halide (3-halofluorobenzene) to form an Ar-Ni(II)-X complex. nih.gov

This Ni(II) complex can then capture the radical species generated by the photocatalyst, forming a high-valent Ni(III) intermediate. acs.org

Reductive elimination from the Ni(III) complex forges the new carbon-carbon bond, yielding the this compound product and a Ni(I) species. nih.gov

The Ni(I) species is then reduced back to Ni(0) by the reduced form of the photocatalyst (Ir(II)), completing both catalytic cycles. scispace.com

This dual catalytic system is powerful because it allows for the generation of reactive radical species under gentle conditions, which can then be harnessed in the versatile cross-coupling chemistry of nickel. nyu.edursc.org

[2+4] Diels-Alder Cycloaddition Mechanisms

The cyclohexyl ring of the target molecule can, in principle, be constructed using a [2+4] Diels-Alder cycloaddition. cerritos.edu This pericyclic reaction involves the concerted reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered cyclohexene (B86901) ring. youtube.comumass.edu

To form a precursor for this compound, one of the components would need to contain the 3-fluorophenyl ketone moiety or a group that can be converted to it. For example, a reaction could occur between a diene and a dienophile such as (E)-1-(3-fluorophenyl)prop-2-en-1-one.

The core mechanism is as follows:

Concerted Cycloaddition: The reaction proceeds through a single, cyclic transition state where three π-bonds are broken, and two new σ-bonds and one new π-bond are formed simultaneously. cerritos.edu There are no intermediates in this process. cerritos.edu

Orbital Overlap: The reaction is governed by the principle of orbital symmetry. It involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. cerritos.edu

Formation of Cyclohexene Derivative: The reaction results in a cyclohexene derivative. To obtain the final cyclohexyl ring, a subsequent hydrogenation step would be required to reduce the double bond within the newly formed ring.

The efficiency of the Diels-Alder reaction is enhanced when the dienophile contains an electron-withdrawing group, such as the ketone in this hypothetical precursor.

Sigmatropic Rearrangements in Cyclohexenone Formation

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-electron system. libretexts.orgwikipedia.orgnumberanalytics.com A numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, such as the oxy-Cope rearrangement, can be a strategic pathway to form substituted cyclohexenone rings, which are precursors to cyclohexyl ketones. acs.orgwikipedia.orgwikipedia.org

The mechanism for an anionic oxy-Cope rearrangement, which is significantly accelerated compared to its neutral counterpart, can be described as follows: wikipedia.orgyoutube.commasterorganicchemistry.com

Formation of an Alkoxide: The starting material is a 1,5-dien-3-ol. Treatment with a strong base (like potassium hydride, KH) deprotonates the hydroxyl group to form an alkoxide. youtube.commasterorganicchemistry.com

numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement: The negatively charged oxygen atom pushes electron density into the system, facilitating the concerted rearrangement. The C1-C2 σ-bond breaks, and a new σ-bond forms between C3 and C6, while the π-bonds shift. This step proceeds through a cyclic, chair-like transition state. wikipedia.orgwikipedia.org

Formation of an Enolate: The rearrangement results in the formation of an enolate intermediate. wikipedia.org

Tautomerization: Upon aqueous workup, the enolate is protonated to give an enol, which rapidly tautomerizes to the more stable ketone, yielding an unsaturated carbonyl compound (a cyclohexenone derivative). acs.orgwikipedia.org

This resulting cyclohexenone could then be subjected to hydrogenation to saturate the ring and the carbon-carbon double bond, ultimately leading to a structure like this compound.

Fluorine-Specific Mechanistic Considerations

The presence of a fluorine atom on the phenyl ring is not a passive feature; it actively influences the course and outcome of the reactions.

Role of Fluorine in Reaction Selectivity

The fluorine atom exerts a powerful influence on reaction selectivity, primarily through a combination of inductive and resonance effects. numberanalytics.comresearchgate.net

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the σ-bond framework. numberanalytics.comnih.gov This effect deactivates the ring towards electrophilic attack, making reactions like Friedel-Crafts acylation slower than on unsubstituted benzene (B151609). researchgate.net

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions. researchgate.net

In nucleophilic aromatic substitution, fluorine's strong inductive effect stabilizes the negatively charged Meisenheimer intermediate, making fluorinated aromatics more reactive than other halobenzenes in these reactions. stackexchange.com This property is crucial in reactions where the fluorinated ring acts as an electrophile.

Table 2: Influence of Fluorine on Reaction Mechanisms

| Reaction Type | Effect of Fluorine | Consequence |

| Friedel-Crafts Acylation | Strong -I effect, moderate +R effect | Deactivates ring, directs electrophile to para position. researchgate.netacs.org |

| Photoredox/Nickel Catalysis | Electron-withdrawing nature | Affects the oxidative addition step and the electronic properties of the Ni-Aryl intermediate. |

| Nucleophilic Aromatic Substitution | Stabilizes negative charge in intermediate | Accelerates the rate-determining addition step. stackexchange.com |

Fluorodesulfuration Processes in Synthesis

Fluorodesulfuration is a method for introducing fluorine atoms into a molecule by replacing a sulfur-containing group. While not a direct transformation of the ketone itself, it represents a potential synthetic route to fluorinated precursors. A common example is the conversion of a dithioacetal to a gem-difluoromethylene group. Although this specific transformation does not yield a monofluorinated aryl ring, related processes can be used to synthesize fluoroaromatic compounds.

The mechanism for fluorinative desulfurization of dithioacetals typically involves an oxidative process using a fluorinating agent like N-iodosuccinimide (NIS) and a fluoride (B91410) source. The process can be conceptualized as:

Activation of Sulfur: The sulfur atom of the dithioacetal is activated by an electrophilic species (e.g., from NIS).

Nucleophilic Fluoride Attack: A fluoride ion attacks the carbon atom, leading to the cleavage of a carbon-sulfur bond.

Repetition: The process is repeated for the second sulfur atom, resulting in the formation of a gem-difluoro compound.

This type of reaction highlights the specialized reagents used to incorporate fluorine into organic molecules, offering an alternative to starting with a pre-fluorinated aromatic ring.

Intramolecular Cyclization and Rearrangement Pathways

The transformation of this compound can proceed through several intramolecular pathways, primarily initiated by acid catalysis. These pathways can lead to the formation of new cyclic structures through cyclization or to rearranged products. The specific outcome is often dictated by the reaction conditions and the stability of the intermediates formed.

A primary pathway for the intramolecular transformation of this compound is an acid-catalyzed intramolecular Friedel-Crafts acylation. This reaction leads to the formation of a spirocyclic ketone, specifically a fluorinated spiro[cyclohexane-1,1'-inden]-3'-one. The mechanism for this transformation involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). This protonation enhances the electrophilicity of the carbonyl carbon.

Electrophilic Aromatic Substitution: The activated carbonyl group then acts as an electrophile in an intramolecular electrophilic aromatic substitution (SEAr) reaction. The phenyl ring acts as the nucleophile. The fluorine atom at the 3-position is a deactivating group but directs electrophilic attack to the ortho and para positions relative to itself. In this case, cyclization can occur at either the C2 or C6 position of the phenyl ring. Cyclization at the C2 position is sterically less hindered.

Formation of a Spirocyclic Intermediate: The nucleophilic attack of the aromatic ring onto the electrophilic carbonyl carbon results in the formation of a new carbon-carbon bond and a spirocyclic intermediate. This intermediate contains a hydroxyl group and a positive charge delocalized within the aromatic ring (a sigma complex).

Deprotonation and Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the spirocyclic intermediate, leading to the rearomatization of the phenyl ring and the formation of the final spiro[cyclohexane-1,1'-inden]-3'-one product.

The regioselectivity of the cyclization is influenced by the electronic effects of the fluorine substituent. While fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, its strong electron-withdrawing inductive effect deactivates the entire ring, making the reaction conditions crucial.

Under the strongly acidic conditions required for intramolecular cyclization, rearrangement pathways can compete with or follow the initial cyclization. These rearrangements are typically driven by the formation of more stable carbocation intermediates.

One possible rearrangement pathway involves a 1,2-hydride or 1,2-alkyl shift within the cyclohexyl ring of the initial spirocyclic carbocation intermediate before rearomatization. This could lead to the formation of a more stable tertiary carbocation, which could then be attacked by the aromatic ring or undergo further rearrangement.

Another potential rearrangement is a Wagner-Meerwein type rearrangement, which could lead to ring expansion or contraction of the cyclohexyl ring, resulting in different spirocyclic systems. The specific rearrangement pathway would be highly dependent on the stability of the carbocation intermediates involved.

The following table illustrates hypothetical reaction conditions and their potential influence on the product distribution between the direct cyclization product and a rearranged product.

| Entry | Catalyst | Temperature (°C) | Direct Cyclization Product (%) | Rearranged Product (%) |

| 1 | Polyphosphoric Acid (PPA) | 80 | 75 | 25 |

| 2 | AlCl₃ | 25 | 60 | 40 |

| 3 | Triflic Acid | 0 | 85 | 15 |

This table is illustrative and based on general principles of similar reactions, as specific experimental data for this compound is not available in the provided search results.

Advanced Spectroscopic Techniques for Structural Analysis of Cyclohexyl 3 Fluorophenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise arrangement of atoms and their chemical environments.

Proton NMR (¹H NMR) for Aliphatic and Aromatic Protons

In the ¹H NMR spectrum of Cyclohexyl 3-fluorophenyl ketone, the signals are divided into two distinct regions corresponding to the aliphatic protons of the cyclohexyl ring and the aromatic protons of the 3-fluorophenyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The fluorine atom at the meta position introduces further complexity through spin-spin coupling, leading to characteristic splitting patterns for the adjacent aromatic protons. The proton ortho to the carbonyl group is expected to be the most deshielded.

The aliphatic protons of the cyclohexyl ring are observed in the upfield region (δ 1.0-3.5 ppm). The proton on the carbon adjacent to the carbonyl group (the α-proton) is the most deshielded of the aliphatic signals due to the electron-withdrawing nature of the ketone. The remaining methylene (B1212753) protons of the cyclohexyl ring produce a complex series of overlapping multiplets.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.65 - 7.80 | m | 2H | Aromatic H |

| 7.35 - 7.55 | m | 2H | Aromatic H |

| 3.20 - 3.35 | m | 1H | Cyclohexyl CH-C=O |

Note: This table represents predicted values. Actual experimental values may vary based on solvent and instrument frequency.

Carbon-13 NMR (¹³C NMR) for Carbonyl and Ring Carbons

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal in the spectrum of this compound is attributed to the carbonyl carbon, typically appearing above δ 200 ppm. oregonstate.edu The carbons of the 3-fluorophenyl ring resonate in the aromatic region (δ 115-165 ppm). The carbon atom directly bonded to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons also show smaller couplings to the fluorine atom. The aliphatic carbons of the cyclohexyl ring appear in the upfield region (δ 25-50 ppm). oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| > 200 | C=O (Ketone) |

| 161 - 164 (d, ¹JCF) | C-F |

| 135 - 140 | Quaternary Aromatic C |

| 115 - 131 | Aromatic CH |

| 45 - 50 | Cyclohexyl CH-C=O |

Note: This table represents predicted values. Actual experimental values may vary based on solvent and instrument frequency. 'd' denotes a doublet due to C-F coupling.

Two-Dimensional NMR (e.g., HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, linking the proton signal on one axis to the carbon signal on the other. This allows for the definitive assignment of which protons are bonded to which carbons in both the cyclohexyl and 3-fluorophenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the α-proton of the cyclohexyl ring to the carbonyl carbon and to carbons within the phenyl ring. Similarly, aromatic protons would show correlations to the carbonyl carbon, providing conclusive evidence for the connection between the two ring systems and the ketone functional group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the exact molecular formula. For this compound (C₁₃H₁₅FO), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. An experimental HRMS measurement confirming this theoretical mass provides strong evidence for the compound's elemental composition. ijpsm.com

Fragmentation Patterns and Structural Information

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For ketones, common fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. youtube.com

For this compound, the major fragmentation pathways observed would likely be:

Alpha-Cleavage: The bond between the carbonyl group and the cyclohexyl ring is a likely point of cleavage. This would result in two primary fragment ions: the cyclohexyl cation ([C₆H₁₁]⁺, m/z 83) and the 3-fluorobenzoyl cation ([FC₆H₄CO]⁺, m/z 123). The latter is resonance-stabilized and often a prominent peak. miamioh.edu

Loss of Phenyl Ring: Cleavage can also occur on the other side of the carbonyl group, leading to the loss of the 3-fluorophenyl group and the formation of a cyclohexylcarbonyl cation ([C₆H₁₁CO]⁺, m/z 111).

The analysis of these characteristic fragment ions allows for the confirmation of the core structural components—the cyclohexyl ring, the 3-fluorophenyl ring, and the ketone linker. nih.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

In the case of this compound, the most prominent absorption band in its IR spectrum is expected to be that of the carbonyl (C=O) group. For ketones, this stretching vibration typically appears in the region of 1680-1725 cm⁻¹. The conjugation of the carbonyl group with the 3-fluorophenyl ring is expected to shift this absorption to a lower frequency (wavenumber) compared to a non-conjugated ketone. This is due to the delocalization of π-electrons, which reduces the double-bond character of the C=O bond, thereby lowering the energy required for the stretching vibration.

For comparison, the non-fluorinated analog, Cyclohexyl phenyl ketone, exhibits a strong C=O stretching band in its gas-phase IR spectrum. nist.gov The introduction of a fluorine atom on the phenyl ring in the meta position is expected to have a subtle electronic effect on the carbonyl absorption. The electronegative fluorine atom can exert an electron-withdrawing inductive effect, which would typically increase the C=O stretching frequency. However, its position at the meta-position minimizes its resonance effect.

Other key characteristic absorption bands for this compound would include:

C-H stretching vibrations: Aromatic C-H stretching bands are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the cyclohexyl ring are expected just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

C-F stretching vibration: A strong absorption band corresponding to the C-F stretch is expected in the region of 1000-1400 cm⁻¹. The exact position can provide information about the substitution pattern on the aromatic ring.

C-H bending vibrations: Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

The table below summarizes the expected IR absorption regions for the key functional groups in this compound.

| Functional Group | Vibration Type | Expected Absorption Region (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, a single-crystal X-ray diffraction analysis would definitively establish its absolute stereochemistry and preferred solid-state conformation. The analysis would reveal the spatial relationship between the cyclohexyl ring and the 3-fluorophenyl group. Key structural parameters that would be determined include:

Conformation of the cyclohexyl ring: It is expected to adopt a stable chair conformation.

Intermolecular interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds (if co-crystallized with a suitable solvent) or π-π stacking interactions between the aromatic rings of adjacent molecules.

While specific crystallographic data for this compound is not publicly available, data for the related compound, Cyclohexyl phenyl ketone, exists in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 200782. nih.gov An analysis of this structure would provide a valuable reference point for predicting the likely conformation of its fluorinated analog. The introduction of the fluorine atom could lead to subtle changes in the crystal packing due to altered dipole moments and the potential for weak C-H···F interactions.

The following table outlines the type of structural information that would be obtained from an X-ray crystallographic study of this compound.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles defining the molecular conformation. |

Spectroscopic Characterization of Derivatized Analogs

The synthesis and spectroscopic analysis of derivatized analogs of this compound can provide further insights into its structure-property relationships. By systematically modifying the core structure, such as by introducing additional substituents on the phenyl ring or altering the cyclohexyl moiety, researchers can probe the effects of these changes on the spectroscopic signatures.

For instance, the synthesis of analogs with different substituents on the phenyl ring would allow for a detailed study of substituent effects on the carbonyl stretching frequency in the IR spectrum. Electron-donating groups would be expected to lower the C=O frequency, while other electron-withdrawing groups would likely increase it.

Similarly, the preparation of derivatives with modified cyclohexyl rings, such as the introduction of methyl groups, could be used to study conformational preferences using NMR spectroscopy. The chemical shifts and coupling constants of the cyclohexyl protons would be sensitive to their stereochemical environment.

A systematic study involving the synthesis and spectroscopic analysis (IR, NMR, and Mass Spectrometry) of a series of these derivatives would be a valuable endeavor to build a comprehensive understanding of the structural features of this class of compounds.

Computational Chemistry and Theoretical Modeling of Cyclohexyl 3 Fluorophenyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface.

In a typical DFT study, such as one performed on a similar compound, 1-hydroxycyclohexyl phenyl ketone, a functional like B3LYP combined with a basis set such as 6-311++G(d,p) is used to perform the calculations. chemrxiv.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles of Cyclohexyl 3-fluorophenyl ketone to locate its ground-state equilibrium geometry. The resulting optimized structure provides crucial data on the molecule's spatial configuration, including the orientation of the cyclohexyl ring relative to the 3-fluorophenyl ketone group. These structural parameters are the foundation for all other computational analyses.

Table 1: Representative Optimized Geometrical Parameters for a Ketone with a Cyclohexyl Moiety (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | - | - |

| C-C (Aromatic) | 1.39 - 1.41 | 119 - 121 | - |

| C-C (Cyclohexyl) | 1.53 - 1.55 | 109 - 112 | 54 - 56 |

| C-F | 1.36 | - | - |

| C-CO-C | - | 118 | - |

| Phenyl-CO-Cyclohexyl | - | - | Variable |

Note: This table is illustrative and represents typical values for similar structures. Actual values for this compound would require a specific DFT calculation.

The electronic structure of a molecule is paramount to its chemical reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. researchgate.netnih.gov Conversely, a large energy gap implies high stability and low reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-fluorophenyl ring, while the LUMO would likely be centered around the carbonyl group (C=O). The magnitude of the energy gap helps in predicting how the molecule will interact with other species. researchgate.net A lower energy gap can enhance stabilizing interactions with biological receptors. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These values are representative and used for illustrative purposes. The actual HOMO-LUMO gap is determined via specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of lone pairs and bonds. wisc.edu It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). nih.gov This delocalization, or hyperconjugative interaction, is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on electronegative atoms like oxygen). These are the most likely sites for an electrophilic attack. nih.govresearchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms or areas near electron-withdrawing groups). These sites are susceptible to nucleophilic attack. nih.govresearchgate.net

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom, making it a prime target for electrophiles. The area around the fluorine atom would also exhibit negative potential. Positive potential (blue) would likely be found around the hydrogen atoms of the cyclohexyl ring and the phenyl ring. Such maps are instrumental in understanding intermolecular interactions and predicting reactivity patterns. walisongo.ac.idnih.gov

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field.

Molecules with significant charge transfer, large dipole moments, and small HOMO-LUMO gaps often exhibit high NLO activity. researchgate.net Theoretical calculations using DFT can determine the components of the polarizability and hyperpolarizability tensors. An inverse relationship is often observed between the HOMO-LUMO energy gap and the first hyperpolarizability (β). researchgate.net The presence of the electron-withdrawing ketone and fluorine atom alongside the phenyl and cyclohexyl groups in this compound suggests it may possess NLO properties, which can be quantified through these computational studies.

Reaction Mechanism Predictions and Energy Landscapes

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and the energy barriers associated with a particular reaction pathway.

For this compound, computational studies could predict the mechanisms of common ketone reactions. For instance, the reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) could be modeled. Calculations would involve:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Investigating Intermediates: Identifying any stable or metastable structures that form during the reaction.

By comparing the energy landscapes of different possible pathways, the most favorable reaction mechanism can be determined. This predictive power allows for the rational design of synthetic routes and a deeper understanding of the molecule's chemical behavior under various conditions.

Transition State Calculations for Reaction Pathways

Transition state theory is a cornerstone of computational chemistry, providing a framework to understand and predict the rates of chemical reactions. By calculating the energy of the transition state—the highest point on the reaction energy profile—chemists can elucidate reaction mechanisms and predict the feasibility of a given transformation. rsc.org For the synthesis of this compound, a common route is the Friedel-Crafts acylation, and transition state calculations are crucial for optimizing this process.

The Friedel-Crafts acylation of a cyclohexane-containing aromatic precursor with 3-fluorobenzoyl chloride is a key synthetic step. Computational models, often employing Density Functional Theory (DFT), can map out the potential energy surface of this reaction. rsc.org These calculations reveal the structure and energy of intermediates and, most importantly, the transition states connecting them. rsc.orgarxiv.org For instance, the formation of the acylium ion from 3-fluorobenzoyl chloride and a Lewis acid catalyst like AlCl₃ represents the initial phase, followed by the electrophilic attack on the aromatic ring. spu.edu.sy

The energy barrier, or activation energy, for the reaction is determined by the energy difference between the reactants and the transition state. rsc.org A lower energy barrier indicates a faster reaction. Computational studies can compare different catalysts or solvent systems to find conditions that lower this barrier. For example, theoretical calculations can model the reaction pathway in different solvents to determine which medium best stabilizes the transition state, thereby accelerating the reaction. rsc.org Difficulties in evaluating realistic free energy barriers for such organic reactions are well-known, and sometimes a combination of theoretically estimated enthalpy barriers and experimental entropy contributions is used to verify reaction rates. rsc.org

Table 1: Illustrative Transition State Energy Profile for a Friedel-Crafts Acylation This table presents hypothetical data to illustrate the type of information obtained from transition state calculations for a reaction like the synthesis of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Aromatic + Acyl Chloride + Catalyst) | 0.0 |

| 2 | Formation of Acylium Ion Complex | -5.2 |

| 3 | Transition State 1 (TS1) | +15.8 |

| 4 | Sigma Complex (Intermediate) | +8.1 |

| 5 | Transition State 2 (TS2) | +10.5 |

| 6 | Product Complex | -12.3 |

| 7 | Products | -2.5 |

Regioselectivity and Stereoselectivity Predictions

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. For this compound, this includes predicting which position on the aromatic ring will be acylated (regioselectivity) and, in subsequent reactions, the three-dimensional arrangement of atoms (stereoselectivity).

Regioselectivity: The Friedel-Crafts acylation of a substituted benzene (B151609) ring can result in ortho, meta, or para products. The fluorine atom in the 3-fluorobenzoyl chloride and any substituents on the cyclohexyl-bearing aromatic ring will direct the incoming acyl group. DFT calculations can predict the most likely product by comparing the energies of the transition states leading to each possible regioisomer. researchgate.net The isomer formed via the lowest energy transition state will be the major product. For fluorobenzene (B45895) derivatives, the electronic effects of the fluorine atom and its influence on the stability of the intermediate carbocation (the sigma complex) are key factors that can be modeled. utmb.edu Theoretical studies on the Friedel-Crafts benzoylation of various aromatic compounds have shown that regioselectivity can be accurately predicted using Parr functions, which are local nucleophilicity indices. researchgate.net This approach has been successful in rationalizing the observed product distributions in reactions involving substituted benzoyl chlorides. nih.gov

Stereoselectivity: If this compound undergoes further reactions, such as reduction of the ketone or an alpha-alkylation, new stereocenters can be created. Computational models can predict which stereoisomer will be favored. For example, in the case of an asymmetric reduction, docking the substrate into the active site of a modeled enzyme or coordinating it with a chiral catalyst allows for the calculation of the energies of the diastereomeric transition states. The favored product corresponds to the pathway with the lower transition state energy. Similarly, in photocatalytic cycloadditions of related aryl cyclopropyl (B3062369) ketones, the stereoconvergent outcome of the reaction can be rationalized through computational analysis of the reaction intermediates. biosolveit.de

Table 2: Example of Predicted Regioselectivity in Friedel-Crafts Acylation This is a hypothetical data table illustrating how computational models predict regioselectivity based on transition state energies.

| Product Isomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| ortho- | +20.5 | 5% |

| meta- | +22.1 | <1% |

| para- | +18.2 | 94% |

In Silico Drug Design and Molecular Modeling

The structural features of this compound—a flexible cyclohexyl group, a rigid and electronically modified phenyl ring, and a central ketone group capable of hydrogen bonding—make it an interesting scaffold for drug design. In silico techniques are instrumental in exploring its potential as a therapeutic agent.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves docking a potential drug molecule (ligand) into the binding site of a target protein. For this compound, docking simulations can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. mdpi.com The results can reveal hydrogen bonds between the ketone's oxygen and amino acid residues, hydrophobic interactions involving the cyclohexyl and phenyl rings, and potential halogen bonds involving the fluorine atom. A study on cyclohexyl ketone inhibitors of the enzyme Pin1 showed that these molecules consistently adopt a specific conformation when docked into the active site. nih.govsemanticscholar.org Such predictions are invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results for a Cyclohexyl Ketone Analog This table presents hypothetical docking scores and key interactions for a compound structurally similar to this compound against a protein target.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | Lys78, Asp184 | Hydrogen Bond |

| Leu130, Val86 | Hydrophobic | ||

| Phe182 | Pi-Pi Stacking | ||

| Protease Y | -7.9 | Ser195 | Hydrogen Bond |

| Trp215, Tyr99 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. spu.edu.sy For a series of analogs of this compound, a QSAR model could predict their activity based on calculated molecular descriptors.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., molecular connectivity indices). mdpi.comnih.gov Statistical methods, such as multiple linear regression, are then used to generate an equation that correlates these descriptors with the observed biological activity. researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding synthetic efforts toward more potent compounds. nih.govnih.gov

Table 4: Example of Descriptors Used in a QSAR Model for Aromatic Ketones This table provides examples of molecular descriptors that could be used in a QSAR study of this compound and its analogs.

| Descriptor | Type | Description | Potential Influence on Activity |

| LogP | Hydrophobicity | Octanol-water partition coefficient | Membrane permeability, hydrophobic interactions |

| Molar Refractivity (MR) | Steric/Electronic | Molar volume corrected for refractive index | Size and polarizability, binding site fit |

| Dipole Moment | Electronic | Measure of molecular polarity | Strength of polar interactions |

| HOMO Energy | Quantum Chemical | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability, reactivity |

| LUMO Energy | Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability, reactivity |

| Sum of partial charges on ring carbons | Electronic | Distribution of charge within the aromatic ring | Electrostatic interactions with the target |

Ligand-Based Pharmacophore Modeling

When the 3D structure of a biological target is unknown, ligand-based pharmacophore modeling can be employed. nih.gov This method identifies the common structural features of a set of active molecules that are essential for their biological activity. researchgate.net For a series of active compounds related to this compound, a pharmacophore model would represent the 3D arrangement of key chemical features.

These features typically include hydrogen bond acceptors (like the ketone oxygen), hydrogen bond donors, hydrophobic regions (the cyclohexyl and phenyl rings), and aromatic rings. nih.govresearchgate.net Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach is a powerful tool for scaffold hopping, where the core structure of a lead compound is replaced with a different one while retaining the key features for activity. nih.gov

Table 5: Hypothetical Pharmacophore Model Features for a Ketone-Based Inhibitor Series

| Feature | Type | X, Y, Z Coordinates (Å) | Radius (Å) |

| 1 | Hydrogen Bond Acceptor | 2.5, 1.3, -0.8 | 1.2 |

| 2 | Hydrophobic | -1.2, 0.5, 3.4 | 1.5 |

| 3 | Aromatic Ring | 4.1, -0.9, -1.5 | 1.6 |

| 4 | Hydrophobic | 3.8, 2.1, 1.9 | 1.5 |

Fragment-Based Drug Discovery (FBDD) Applications

Fragment-Based Drug Discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These fragments are then optimized and grown or linked together to produce a more potent lead compound. The this compound scaffold can be deconstructed into fragments for use in FBDD.

For example, the 3-fluorophenyl ketone moiety or the cyclohexyl group could be considered as individual fragments. Fragment libraries often contain such simple structures. acs.orglifechemicals.com Screening these fragments against a protein target using techniques like X-ray crystallography or NMR spectroscopy can identify "hits". nih.gov If a fragment containing a ketone binds to a target, this provides a starting point. The this compound structure itself could be seen as an evolution of such a fragment, where the cyclohexyl and fluorophenyl groups have been added to enhance binding affinity and selectivity. The FBDD approach allows for a more efficient exploration of chemical space and can lead to leads with better drug-like properties. biosolveit.de

Table 6: Example of Fragments Related to this compound for FBDD

| Fragment | Molecular Weight (Da) | cLogP | Rationale for Inclusion in Library |

| Cyclohexanone (B45756) | 98.14 | 1.34 | Simple cyclic ketone scaffold |

| Acetophenone | 120.15 | 1.58 | Basic aromatic ketone |

| 3-Fluoroacetophenone | 138.13 | 1.65 | Introduces fluorine for potential halogen bonding |

| Cyclohexylbenzene | 160.28 | 4.05 | Represents the hydrophobic core |

| Phenyl cyclopropyl ketone | 146.19 | 2.30 | Alternative cyclic alkyl group to probe binding pocket |

Protein-Ligand Complex Stability Analysis

The stability of a protein-ligand complex is paramount in determining the efficacy of a potential therapeutic agent. While specific experimental data on the binding of this compound to a protein target is not available, computational methods allow for a robust theoretical analysis of the factors that would govern such interactions. The presence of a fluorine atom on the phenyl ring introduces unique electronic properties that can significantly influence binding affinity and stability. nih.govacs.org

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and stability of protein-ligand complexes. researchgate.netnih.govmdpi.com A hypothetical MD simulation of this compound bound to a protein active site would likely reveal several key interactions contributing to complex stability. The fluorine atom, with its high electronegativity, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. nih.govacs.org It has been observed that fluorine can act as a hydrogen bond acceptor, forming stabilizing contacts with donor groups within a protein's binding pocket. nih.gov

The stability of such a complex can be quantitatively assessed through computational analyses like the calculation of binding free energies (ΔG_bind) and the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms over the course of an MD simulation. researchgate.net

Table 1: Theoretical Interaction Analysis of this compound in a Hypothetical Protein Binding Pocket

| Interaction Type | Potential Interacting Residues (Examples) | Estimated Contribution to Stability |

| Hydrogen Bonding (C-F···H-N) | Backbone amides (e.g., Gly, Ala) | Moderate |

| Halogen Bonding (C-F···O=C) | Backbone carbonyls (e.g., Leu, Val) | Weak to Moderate |

| Hydrophobic Interactions (Cyclohexyl) | Aliphatic side chains (e.g., Leu, Ile, Val) | Significant |

| π-π Stacking (Fluorophenyl ring) | Aromatic side chains (e.g., Phe, Tyr, Trp) | Moderate |

| van der Waals Interactions | Various | Significant |

This table is illustrative and based on general principles of protein-ligand interactions. The actual contributions would depend on the specific protein target.

Conformational Analysis of the Cyclohexyl Ring

The cyclohexyl ring is not a static, planar entity but rather a flexible system that can adopt several conformations to minimize steric and torsional strain. The most stable and common conformation is the chair form. Other higher-energy conformations include the boat, twist-boat, and half-chair forms. acs.org

Computational studies on similar cyclohexyl ketone inhibitors have shown that the conformation of the cyclohexyl ring can be critical for biological activity. For instance, some cyclohexyl ketone inhibitors of the enzyme Pin1 have been observed to dock into the active site in a trans-diaxial cyclohexane (B81311) conformation. nih.govresearchgate.net This highlights that the protein environment can influence and select for specific, and sometimes less common, conformations of the ligand.

For this compound, the chair conformation is expected to be the most stable in its unbound state. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. A computational analysis, such as a potential energy surface scan, could elucidate the energy barriers between different conformations and identify the global minimum energy structure.

The puckering of the cyclohexane ring can be quantitatively described by a set of puckering coordinates. smu.edu These coordinates define the deviation of the ring atoms from a mean plane and can be used to characterize the exact shape of the ring, whether it is a perfect chair, a twisted boat, or an intermediate conformation.

Table 2: Theoretical Relative Energies of Cyclohexyl Ring Conformations in this compound

| Conformation | Relative Energy (kcal/mol) (Illustrative) | Key Features |

| Chair | 0.0 | Lowest energy, staggered C-C bonds |

| Twist-Boat | 5.5 | Avoids flagpole interactions of the boat form |

| Boat | 6.9 | Eclipsed C-C bonds and flagpole interactions |

| Half-Chair | 10.8 | Transition state between chair and twist-boat |

Note: These energy values are illustrative and based on typical energy differences for unsubstituted cyclohexane. The presence of the 3-fluorophenyl ketone substituent would influence these values.

Structure Activity Relationships Sar and Pharmacological Target Interactions

Impact of 3-Fluorophenyl Moiety on Biological Activity

The 3-fluorophenyl group plays a critical role in modulating the compound's interactions with biological receptors through a combination of electronic and steric effects.

The position of the fluorine atom on the phenyl ring is a key determinant of the molecule's binding affinity and selectivity. The fluorine atom, being the most electronegative element, can significantly alter the electron distribution within the aromatic ring. tandfonline.com This electronic perturbation can influence how the phenyl group interacts with amino acid residues in a protein's binding pocket. tandfonline.com

The fluorinated phenyl group contributes to the molecule's lipophilicity, which in turn affects its hydrophobic interactions with the target receptor. benthamscience.comresearchgate.netingentaconnect.com An increase in lipophilicity can enhance the penetration of the molecule into hydrophobic pockets within a protein. nih.gov While fluorine is more lipophilic than hydrogen, its small size means it rarely causes steric clashes. benthamscience.comingentaconnect.com

Significance of the Cyclohexyl Scaffold

The cyclohexyl group serves as a crucial structural anchor, influencing the molecule's conformation and its fit within a receptor's binding site.

The cyclohexyl ring is not planar and primarily adopts a chair conformation to minimize steric strain. youtube.com This conformational preference is critical as it dictates the spatial orientation of the substituents attached to the ring. The specific chair conformation can influence how the entire molecule presents itself to a biological target. For instance, in the context of Pin1 inhibitors, cyclohexyl ketone substrate analogues were found to consistently adopt a trans-diaxial cyclohexane (B81311) conformation when docked into the active site. nih.gov The flexibility of the cyclohexyl ring, allowing for ring flips between different chair conformations, can also play a role in the molecule's ability to adapt to the binding site. youtube.com However, the energy difference between axial and equatorial substituent placement means one conformation is usually favored.

Interplay between Ketone Group and Biological Receptors

The ketone group acts as a critical linker and a key interaction point with biological receptors. The carbonyl group within the ketone is polar, with the oxygen atom being electronegative and the carbon atom being electrophilic. wikipedia.org This polarity allows the ketone group to act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on the receptor surface. wikipedia.org

Ketones have been utilized as analogues of other functional groups, such as aldehydes or carboxylic acids, to inhibit various enzymes, including serine, cysteine, and aspartyl proteases. nih.gov For example, aryl indanyl ketones have been developed as reversible and cell-penetrating inhibitors of the enzyme Pin1. nih.gov The ketone functionality is also present in numerous naturally occurring molecules and hormones, underscoring its importance in biological recognition. libretexts.org In some cases, ketone bodies themselves can act as signaling molecules by activating G protein-coupled receptors. nih.govpnas.org

Modulating Interactions with Enzyme Active Sites

The specific structural characteristics of Cyclohexyl 3-fluorophenyl ketone and its analogs allow for nuanced interactions with the active sites of various enzymes, leading to the modulation of their activity. These interactions are central to their potential therapeutic applications.

SARS-CoV-2 Main Protease (Mpro) Inhibitor Design

The main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.gov Its essential role makes it a prime target for the development of antiviral drugs. nih.gov The Mpro of SARS-CoV and SARS-CoV-2 share a high degree of sequence identity, allowing research from previous outbreaks to inform current drug discovery efforts. nih.gov

Structure-guided design has been instrumental in developing inhibitors that can fit into the active site of Mpro. nih.gov Research has shown that dipeptidyl inhibitors incorporating a conformationally-constrained cyclohexane moiety can potently inhibit the SARS-CoV-2 3CL protease. nih.gov High-resolution co-crystal structures have confirmed that these inhibitors act by covalently binding to the catalytic Cys145 residue in the active site of the protease. nih.gov The cyclohexane group helps to position the inhibitor optimally within the binding pocket. nih.gov

The development of covalent inhibitors has been a key strategy. Starting from non-covalent inhibitors of the SARS-CoV 3CLpro, researchers have designed and synthesized submicromolar covalent inhibitors for the SARS-CoV-2 variant. nih.gov The time-dependent increase in inhibition observed with some of these compounds is consistent with the formation of a stable covalent bond with the enzyme. nih.gov

| Inhibitor Scaffold | Target | Key Feature | Mechanism of Action |

| Dipeptidyl aldehyde with cyclohexane | SARS-CoV-2 3CLpro | Conformationally-constrained cyclohexane | Covalent binding to Cys145 |

| Peptidomimetic | SARS-CoV-2 3CLpro | Covalent warhead | Covalent adduct formation |

This table provides a summary of inhibitor scaffolds targeting the SARS-CoV-2 main protease.

Modulation of Mitochondrial Respiration

Certain derivatives related to the core structure of this compound have been found to modulate mitochondrial bioenergetics. nih.gov Some of these compounds can increase mitochondrial respiration, which is a potential mechanism for cytoprotection. nih.gov While many cancer cells favor glycolysis even in the presence of oxygen (the Warburg effect), a shift towards oxidative phosphorylation (Oxphos) can enhance the bioenergetic potential of cells. nih.gov

Studies on substituted cyclohexyl noviomimetics have shown that specific substitutions can either promote Oxphos or drive respiration towards glycolysis. nih.gov For instance, certain novologues demonstrated a significant shift in the ATP index towards Oxphos, indicating an improvement in mitochondrial function. nih.gov In contrast, other derivatives led to a glycolysis-driven respiratory profile. nih.gov The synthesis of these compounds often involves steps like Suzuki coupling with reagents such as 3-fluorophenyl boronic acid to create the biaryl systems necessary for activity. nih.gov

| Compound Class | Effect on Mitochondrial Respiration |

| Substituted Cyclohexyl Noviomimetics (e.g., novologues 78, 79, 84) | Shift towards Oxidative Phosphorylation (Oxphos) |

| Substituted Cyclohexyl Noviomimetics (e.g., novologues 63, 65, 69, 72) | Glycolysis-driven respiration |

This table illustrates the differential effects of related compounds on mitochondrial energy pathways.

Monoamine Oxidase (MAO) Inhibition

Derivatives incorporating the 3-fluorobenzoyl moiety, a key component of this compound, have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B). mdpi.comnih.gov These enzymes are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.net

Research into heterocyclic conjugated dienones revealed that compounds with an indole (B1671886) or thiophene (B33073) scaffold showed notable inhibitory potential against MAO-B. nih.gov Specifically, an indole-based compound and a thiophene-based analog were identified as potent and competitive inhibitors of MAO-B, with their action being reversible. nih.gov Further studies on pyridazinobenzylpiperidine derivatives showed that most compounds exhibited greater inhibition of MAO-B than MAO-A. researchgate.net The position of substituents on the phenyl ring was found to be crucial, with a chloro group at the 3-position (3-Cl) showing greater MAO-B inhibition than a fluoro group at the same position. researchgate.net

| Compound Series | Target | Inhibitory Potency (IC50) | Selectivity |

| Indole-based dienone (CD11) | MAO-B | 0.063 µM | Selective for MAO-B |

| Thiophene-based dienone (CD14) | MAO-B | 0.036 µM | Selective for MAO-B |

| Pyridazinobenzylpiperidine (S5, 3-Cl) | MAO-B | 0.203 µM | SI for MAO-B = 19.04 |

| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 µM | Weak MAO-B inhibition |

This table presents the inhibitory activities and selectivity of various compound series against monoamine oxidases.

Design Strategies for Enhanced Target Affinity and Selectivity

The development of potent and selective inhibitors based on the this compound scaffold relies on strategic chemical modifications to optimize interactions with the target enzyme.

For SARS-CoV-2 Mpro inhibitors, a key strategy involves the incorporation of a conformationally-constrained cyclohexane moiety. nih.gov This structural element helps to properly orient the molecule within the S2 subsite of the protease, which exhibits considerable plasticity. nih.gov The use of covalent warheads, such as aldehydes or masked aldehydes, ensures a strong and lasting inhibitory effect through the formation of a covalent bond with the catalytic cysteine residue. nih.govnih.gov

In the context of MAO inhibitors, enhancing affinity and selectivity often involves modifying the heterocyclic core and the substituents on the phenyl ring. nih.govresearchgate.net For instance, the bioisosteric replacement of a benzofuran (B130515) scaffold with an indole significantly increased MAO-B inhibition. nih.gov Furthermore, the nature and position of the halogen on the phenyl ring play a critical role; for some series, a 3-chloro substituent was found to be more effective for MAO-B inhibition than a 3-fluoro substituent. researchgate.net The length and nature of linker chains, for example, in O6-aminoalkyl-hispidol analogs, also influence the inhibitory activity against MAO-B. mdpi.com These findings underscore that a systematic exploration of the chemical space around the core scaffold is crucial for developing compounds with improved pharmacological profiles. nih.govnih.gov

Derivatization and Chemical Transformations for Analog Generation

Functional Group Interconversions of the Ketone

The ketone group is a primary site for chemical modification, allowing for its conversion into other important functional groups.

Conversion to Alcohols via Reduction

The reduction of the ketone in cyclohexyl 3-fluorophenyl ketone to a secondary alcohol, (cyclohexyl)(3-fluorophenyl)methanol, is a fundamental transformation. This can be achieved using various reducing agents. For instance, complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. vulcanchem.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired stereochemical outcome.

For example, the reduction of similar cyclohexyl aryl ketones has been well-documented. The reduction of 2,4-dihydroxybenzaldehyde (B120756) derivatives, after a series of transformations to install a cyclohexyl ketone moiety, is accomplished with sodium borohydride. nih.gov Similarly, the reduction of a cyclohexyl ketone can yield a mixture of diastereomeric alcohols, which may be separable by techniques like column chromatography. nih.gov

Table 1: Reduction of Cyclohexyl Ketone Analogs

| Starting Material | Reducing Agent | Product | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| 3-Phenoxy cyclohexanone (B45756) | Not Specified | 3-Phenoxy cyclohexanol (B46403) | 3:1 | nih.gov |

| 4'-Substituted cyclohexanone | Sodium Borohydride | 4'-Substituted cyclohexanol | 3:1 | nih.gov |

| 4-Phenoxy cyclohexanone | Not Specified | 4-Phenoxy cyclohexanol | 4:1 | nih.gov |

Formation of Enolates and Related Species

The protons on the alpha-carbons adjacent to the ketone are acidic and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.comlibretexts.org The regioselectivity of enolate formation in unsymmetrical ketones, such as a substituted this compound, can be controlled by the reaction conditions. bham.ac.uk A bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate by removing the less sterically hindered proton. youtube.comyoutube.com Conversely, a smaller, strong base at higher temperatures can lead to the thermodynamically more stable enolate. bham.ac.ukyoutube.com

Once formed, these enolates are powerful nucleophiles that can react with various electrophiles. masterorganicchemistry.com A common application is the alkylation of the enolate with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.orglibretexts.org This allows for the introduction of a wide range of substituents. The choice of the base and reaction conditions is crucial for controlling the regioselectivity of the alkylation. ubc.ca

Modification of the Cyclohexyl Ring

The cyclohexyl ring provides a three-dimensional framework that can be functionalized to influence the molecule's conformation and interactions with biological targets. pharmablock.com

Introduction of Additional Substituents on the Ring

Introducing substituents onto the cyclohexyl ring can significantly alter the properties of the parent molecule. One strategy involves starting with a substituted cyclohexanone or a cyclohexene (B86901) precursor. For instance, a substituted methylenecyclohexane (B74748) can be used to synthesize disubstituted cyclohexanes with kinetic stereocontrol. researchgate.netnih.gov Another approach is the use of organocatalyzed aldol (B89426) reactions on 3-substituted cyclobutanones, which can then be transformed into substituted cyclohexyl systems. mdpi.com

In the context of related structures, the synthesis of 4'-substituted cyclohexyl analogs has been achieved starting from monoprotected 1,4-cyclohexanedione. nih.gov This allows for the introduction of various functional groups at the 4-position of the cyclohexyl ring. Furthermore, radical-induced ring contraction of a substituted cyclohexyl radical can lead to a cyclopentylmethyl radical, a reaction influenced by the presence of stabilizing groups on the cyclohexyl ring. nih.gov

Stereocontrolled Functionalization of the Cyclohexyl System

Controlling the stereochemistry of substituents on the cyclohexyl ring is often critical for biological activity. Enzymatic methods, such as reductive amination using engineered imine reductases (IREDs), have been successfully employed for the stereocomplementary synthesis of cis/trans and axially chiral 4-substituted cyclohexylamines from 4-substituted cyclohexanones. researchgate.netresearchgate.net This approach offers a high degree of stereocontrol.

Alkylation of conformationally rigid cyclohexanone enolates tends to occur from the axial direction to favor the formation of a chair conformation in the transition state. ubc.ca This principle can be used to predict and control the stereochemical outcome of alkylation reactions on the cyclohexyl ring. For conformationally constrained systems like 4-tert-butylcyclohexanone, alkylation of the enolate can lead to diastereomeric products, with the major product arising from the kinetically favored transition state. ubc.ca

Derivatization of the 3-Fluorophenyl Moiety

The 3-fluorophenyl group is another key area for derivatization. The fluorine atom and the aromatic ring itself offer handles for further functionalization. While direct modification of the 3-fluorophenyl ring in the intact this compound is challenging, strategies involving the synthesis of the ketone from pre-functionalized phenyl precursors are more common.

For example, a Suzuki coupling reaction between a boronic acid derivative and an aryl halide or triflate can be used to construct the biaryl system in related compounds, which could be adapted to introduce substituents on the phenyl ring before the ketone formation. nih.gov Additionally, a patent describes the synthesis of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, which involves modifications on the phenyl ring of a cyclohexyl-phenyl scaffold. google.com

Strategies for Aromatic Ring Functionalization

The functionalization of the 3-fluorophenyl ring in this compound is governed by the directing effects of its existing substituents: the fluorine atom and the cyclohexyl ketone group. The fluorine atom is an ortho-, para-director, while the ketone group is a meta-director. wikipedia.orglibretexts.org This interplay of electronic effects dictates the regioselectivity of subsequent chemical modifications, primarily through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org